molecular formula C29H24N4O3 B11020154 6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11020154
M. Wt: 476.5 g/mol
InChI Key: NYNLOGUUANMYTG-UHFFFAOYSA-N
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Description

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the beta-carboline moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Construction of the isoindoloquinazoline core: This step often involves the cyclization of an appropriate precursor, such as an ortho-amino benzamide, under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the beta-carboline and isoindoloquinazoline structures through a suitable linker, such as a propyl group, using reagents like coupling agents or catalysts.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction monitoring and control.

Chemical Reactions Analysis

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies often focus on its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. Preclinical and clinical studies aim to evaluate its efficacy, safety, and pharmacokinetics.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials, and as a catalyst or reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, or metabolic pathways.

    Receptor binding: It may bind to specific receptors on the surface of cells, modulating signal transduction pathways and cellular responses.

    DNA intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest or apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.

Comparison with Similar Compounds

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of beta-carboline and isoindoloquinazoline structures, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

6-[3-oxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C29H24N4O3/c34-26(31-15-13-19-18-7-3-5-11-23(18)30-24(19)17-31)14-16-32-27-20-8-1-2-9-21(20)29(36)33(27)25-12-6-4-10-22(25)28(32)35/h1-12,27,30H,13-17H2

InChI Key

NYNLOGUUANMYTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4C5C6=CC=CC=C6C(=O)N5C7=CC=CC=C7C4=O

Origin of Product

United States

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